molecular formula C9H7ClN2O B1601373 2-Chloro-7-methoxyquinoxaline CAS No. 55686-93-6

2-Chloro-7-methoxyquinoxaline

Cat. No. B1601373
CAS RN: 55686-93-6
M. Wt: 194.62 g/mol
InChI Key: WJDJKCAURKUNNC-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoxaline is a chemical compound with the CAS Number: 55686-93-6 and a molecular weight of 194.62 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methoxyquinoxaline is represented by the linear formula C9H7ClN2O . The InChI code for this compound is 1S/C9H7ClN2O/c1-13-6-2-3-7-8 (4-6)12-9 (10)5-11-7/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-7-methoxyquinoxaline is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Quinoxaline derivatives also have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the sulfonamide moiety, which exhibits a wide range of pharmacological activities .

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Quinoxaline derivatives also have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the sulfonamide moiety, which exhibits a wide range of pharmacological activities .

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Quinoxaline derivatives also have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the sulfonamide moiety, which exhibits a wide range of pharmacological activities .

Safety And Hazards

The safety information for 2-Chloro-7-methoxyquinoxaline includes several hazard statements: H302-H315-H320-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Future Directions

While specific future directions for 2-Chloro-7-methoxyquinoxaline are not mentioned in the search results, quinoxaline compounds in general have been the subject of extensive research due to their wide range of applications . Future research may continue to explore the synthesis, properties, and applications of quinoxaline derivatives, including 2-Chloro-7-methoxyquinoxaline.

properties

IUPAC Name

2-chloro-7-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDJKCAURKUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506879
Record name 2-Chloro-7-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxyquinoxaline

CAS RN

55686-93-6
Record name 2-Chloro-7-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxyquinoxalin-2(1H)-one & 7-methoxyquinoxalin-2(1H)-one (3 g, 18.28 mmol) in POCl3 (20 ml) was refluxed for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to afford mixture of regioisomers (3.7 g). 2 g of the above mixture was separated by SFC purification to afford 2-chloro-7-methoxyquinoxaline (0.7 g, 34.7%) and 2-chloro-7-methoxyquinoxaline (0.9 g, 44.6%) as off white solid.
Quantity
0 (± 1) mol
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3 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ST Hazeldine, L Polin, J Kushner… - Journal of medicinal …, 2001 - ACS Publications
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) is among the most highly and broadly active antitumor agents to have been evaluated in our laboratories and is …
Number of citations: 150 pubs.acs.org
FHS Curd, DG Davey, GJ Stacey - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… Recrystallised from light petroleum (bp 80-100), 2-chloro-7-methoxyquinoxaline formed colourless rods (3.1 g.), mp 102" (Found : C, 55.5; H, 3-5; N, 14-0. CoH,ON,C1 requires C, 55.5; …
Number of citations: 16 pubs.rsc.org
M Armengol, JA Joule - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
… To a degassed solution of 2-chloro-7-methoxyquinoxaline 1e (47 mg, 0.24 mmol) and 3,3-diethoxypropyne (0.04 ml, 0.28 mmol) in acetonitrile (1 ml) and triethylamine (0.5 ml), …
Number of citations: 36 pubs.rsc.org
M Armengol - 2000 - search.proquest.com
A range of 2-substituted thieno [2, 3-b] quinoxalines were synthesised via palladium (0)-catalysed coupling of 2-haloquinoxalines with alkynes, addition of one mol equivalent of …
Number of citations: 3 search.proquest.com
H Larson, D Schultz, D Kalyani - The Journal of Organic …, 2019 - ACS Publications
… Following general procedure D (except using diglyme as the solvent), 2-chloro-7-methoxyquinoxaline (149 mg, 0.75 mmol, 1.5 equiv), 5-methylbenzo[d]oxazole (68 mg, 0.50 mmol, 1.0 …
Number of citations: 31 pubs.acs.org
RLEE WEAR - Abstracts of Doctoral Dissertations, 1950 - University of Nebraska
Number of citations: 0

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